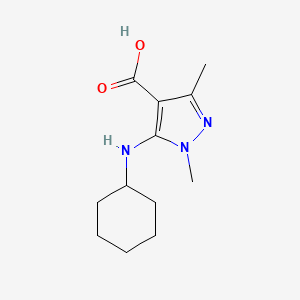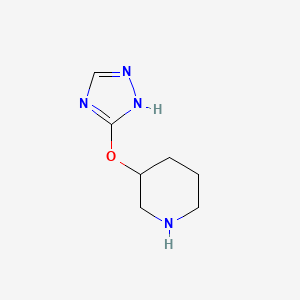![molecular formula C15H22O3S B13483615 [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13483615.png)
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is a complex organic compound that features a cyclohexane ring substituted with a methyl group and a benzene ring substituted with a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylcyclohexanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. The cyclohexane ring provides structural stability, while the methyl groups can affect the compound’s hydrophobicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexylmethyl 4-methylbenzenesulfonate: Similar structure but lacks the methyl group on the cyclohexane ring.
4-Methylcyclohexylmethyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.
Uniqueness
[(1r,4r)-4-Methylcyclohexyl]methyl 4-methylbenzene-1-sulfonate is unique due to the specific placement of the methyl groups, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C15H22O3S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(4-methylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12-3-7-14(8-4-12)11-18-19(16,17)15-9-5-13(2)6-10-15/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3 |
InChI-Schlüssel |
DYKVHSOKNGEQOM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)COS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


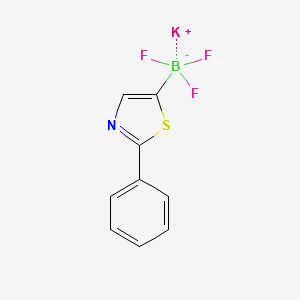
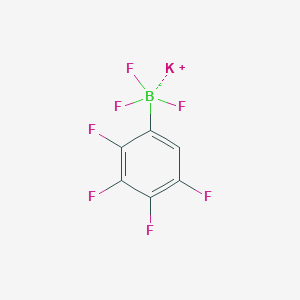
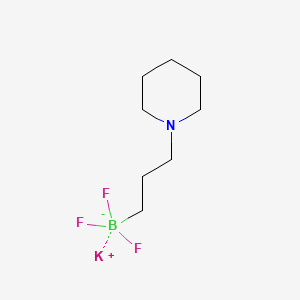
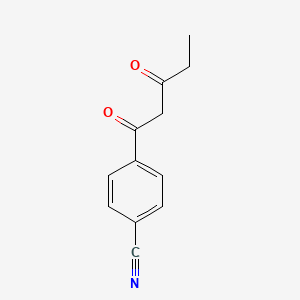

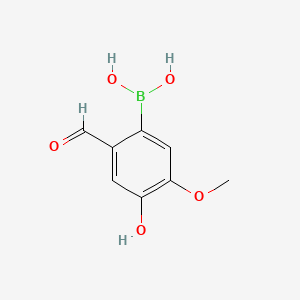

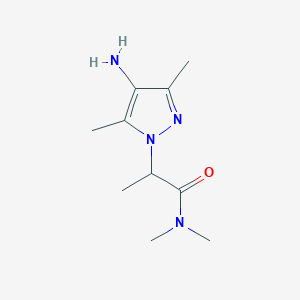

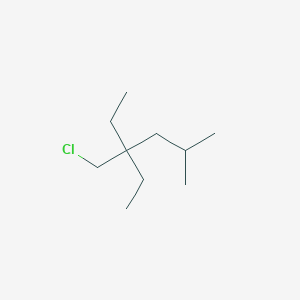

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-3-yl)propanoic acid](/img/structure/B13483622.png)
